4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate
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Overview
Description
4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate is a complex organic compound that features a combination of benzodioxin and iodobenzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate typically involves multiple steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions to form 1,4-benzodioxane.
Introduction of the Hydrazinylidene Group: The benzodioxin derivative is then reacted with hydrazine hydrate to introduce the hydrazinylidene group.
Coupling with 2-Iodobenzoic Acid: The final step involves coupling the hydrazinylidene derivative with 2-iodobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the hydrazinylidene group, converting it to a hydrazine derivative.
Substitution: The iodobenzoate group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
The compound’s potential biological activity, particularly its ability to interact with biological macromolecules, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the benzodioxin moiety suggests possible interactions with enzymes or receptors involved in disease pathways .
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure .
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog that lacks the hydrazinylidene and iodobenzoate groups.
2-Iodobenzoic Acid: Contains the iodobenzoate moiety but lacks the benzodioxin and hydrazinylidene groups.
Hydrazinylidene Derivatives: Compounds with similar hydrazinylidene groups but different aromatic backbones.
Uniqueness
4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate is unique due to the combination of its structural features.
Properties
Molecular Formula |
C23H17IN2O5 |
---|---|
Molecular Weight |
528.3 g/mol |
IUPAC Name |
[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C23H17IN2O5/c24-19-4-2-1-3-18(19)23(28)31-17-8-5-15(6-9-17)14-25-26-22(27)16-7-10-20-21(13-16)30-12-11-29-20/h1-10,13-14H,11-12H2,(H,26,27)/b25-14+ |
InChI Key |
HAUPJGFFKITVSU-AFUMVMLFSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I |
Origin of Product |
United States |
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